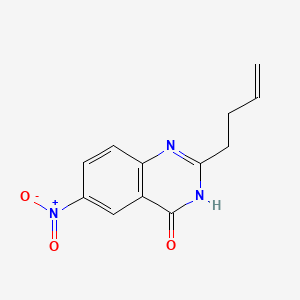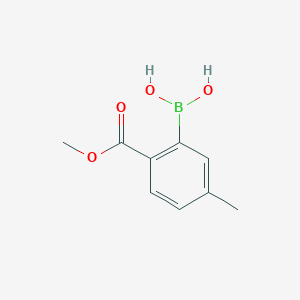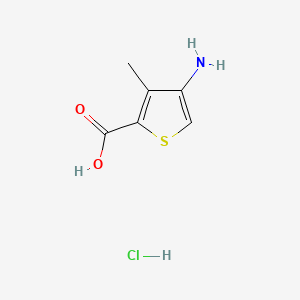
4-Amino-3-methylthiophene-2-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-methylthiophene-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H8ClNO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methylthiophene-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3-methylthiophene.
Nitration: The 3-methylthiophene undergoes nitration to introduce a nitro group at the 2-position, forming 2-nitro-3-methylthiophene.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, yielding 4-amino-3-methylthiophene.
Carboxylation: The amino group is then carboxylated to form 4-amino-3-methylthiophene-2-carboxylic acid.
Hydrochloride Formation: Finally, the carboxylic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-3-methylthiophene-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Acylated or alkylated derivatives.
Aplicaciones Científicas De Investigación
4-Amino-3-methylthiophene-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-Amino-3-methylthiophene-2-carboxylic acid hydrochloride depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-4-methylthiophenecarboxylic acid methyl ester: A similar compound with a methyl ester group instead of a carboxylic acid.
2-Amino-4-methylthiophene-3-carboxamide: Another related compound with a carboxamide group.
Uniqueness
4-Amino-3-methylthiophene-2-carboxylic acid hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its hydrochloride form enhances its solubility and stability, making it suitable for various research and industrial applications.
Propiedades
Número CAS |
2901106-81-6 |
|---|---|
Fórmula molecular |
C6H8ClNO2S |
Peso molecular |
193.65 g/mol |
Nombre IUPAC |
4-amino-3-methylthiophene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H7NO2S.ClH/c1-3-4(7)2-10-5(3)6(8)9;/h2H,7H2,1H3,(H,8,9);1H |
Clave InChI |
IWIXYPZWLYZKDD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=C1N)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-{bicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate](/img/structure/B13463478.png)
![2,7-Diazaspiro[3.5]nonan-6-one](/img/structure/B13463483.png)
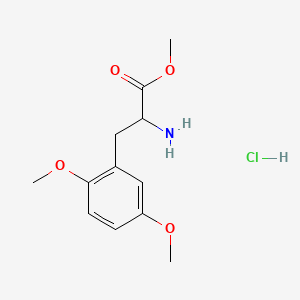
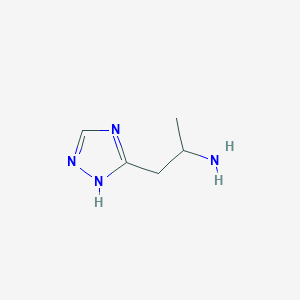


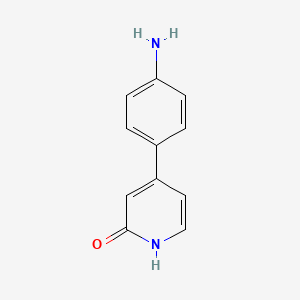
![2-bromo-N-[6-(cyclopropylmethoxy)pyridazin-3-yl]propanamide](/img/structure/B13463523.png)

![2-{3,5-Dimethoxy-4-[(1,1,1-trifluoropropan-2-yl)oxy]phenyl}ethan-1-amine](/img/structure/B13463535.png)
amine, carbonic acid](/img/structure/B13463536.png)
